molecular formula C15H20N2O B10910921 N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide

Cat. No.: B10910921
M. Wt: 244.33 g/mol
InChI Key: HVORZJIKNIRDRW-PKRRCJCNSA-N
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Description

N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PENTANOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes a propenylidene group and a pentanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PENTANOHYDRAZIDE typically involves the condensation of appropriate aldehydes or ketones with hydrazides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PENTANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced hydrazides and amines.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PENTANOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PENTANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
  • N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~1~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]PENTANOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pentanamide

InChI

InChI=1S/C15H20N2O/c1-3-4-10-15(18)17-16-12-13(2)11-14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,17,18)/b13-11+,16-12+

InChI Key

HVORZJIKNIRDRW-PKRRCJCNSA-N

Isomeric SMILES

CCCCC(=O)N/N=C/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCCCC(=O)NN=CC(=CC1=CC=CC=C1)C

Origin of Product

United States

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